Vitamin U

概要

説明

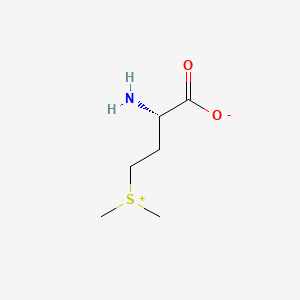

Vitamin U is a sulfonium betaine that is the conjugate base of S-methyl-L-methionine, obtained by the deprotonation of the carboxy group . It is a derivative of the amino acid methionine and plays a significant role in various biological processes.

準備方法

Synthetic Routes and Reaction Conditions

Vitamin U can be synthesized through the methylation of methionine by S-adenosyl methionine (SAM). The coproduct of this reaction is S-adenosyl homocysteine . The enzymatic synthesis involves the use of methionine adenosyltransferase, which catalyzes the reaction between adenosine triphosphate (ATP) and methionine to produce S-adenosyl methionine, which then methylates methionine to form this compound .

Industrial Production Methods

Industrial production of this compound typically involves fermentation processes using genetically engineered microorganisms that overproduce methionine and the necessary enzymes for its methylation. The process is optimized for high yield and purity, ensuring the compound is suitable for various applications.

化学反応の分析

Types of Reactions

Vitamin U undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form sulfoxides and sulfones.

Reduction: It can be reduced back to methionine.

Substitution: It can participate in nucleophilic substitution reactions due to the presence of the sulfonium group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like thiols for substitution reactions. The reactions typically occur under mild conditions, ensuring the stability of the compound.

Major Products

The major products formed from these reactions include methionine, sulfoxides, and sulfones, depending on the specific reaction conditions and reagents used.

科学的研究の応用

Historical Context and Chemical Properties

Vitamin U was first identified in the 1950s by Dr. Garnett Cheney during his research on cabbage juice's effects on gastric ulcers. The compound is characterized by its hydrophilic nature, with a molecular weight of 164.25 g/mol, making it soluble in water and effective in biological systems .

Gastric Ulcer Treatment

This compound gained attention for its role in healing gastric ulcers. Early studies indicated that patients consuming cabbage juice experienced accelerated healing rates compared to standard treatments . In a controlled study involving patients with peptic ulcers, the administration of this compound resulted in significant symptom relief and ulcer healing .

Wound Healing

Recent research has demonstrated this compound's potential in enhancing wound healing processes. Test-tube and animal studies suggest that topical application of this compound can expedite wound closure and reduce inflammation . A notable study highlighted that S-methylmethionine sulfonium chloride activated dermal fibroblasts via the ERK1/2 pathway, promoting faster recovery from skin injuries .

Liver Protection

Animal studies have shown that this compound may mitigate liver damage caused by toxic substances like valproic acid. In these studies, rats treated with this compound exhibited reduced liver injury markers compared to control groups . This protective effect suggests potential therapeutic applications for liver diseases.

Cholesterol Management

This compound has been associated with beneficial changes in lipid metabolism. Some studies indicate that daily supplementation can lower total cholesterol levels while increasing high-density lipoprotein (HDL) cholesterol . However, more extensive human trials are necessary to confirm these effects.

Data Tables

Case Study 1: Peptic Ulcer Recovery

A clinical trial involving patients with peptic ulcers showed that those treated with cabbage juice containing this compound experienced a significant reduction in ulcer size and associated pain over a five-month period. The study underscored the importance of dietary interventions in managing gastric health.

Case Study 2: Wound Healing Efficacy

In an experimental setup, rats were subjected to skin injuries and treated with either a placebo or this compound topical application. The results indicated that the this compound group had a statistically significant reduction in healing time compared to controls, highlighting its potential for clinical applications in dermatology.

作用機序

Vitamin U exerts its effects primarily through its role as a methyl donor in transmethylation reactions. It donates a one-carbon methyl group to various substrates, including nucleic acids, proteins, and lipids, thereby influencing numerous biochemical pathways. The sulfonium functional group present in this compound is the center of its reactivity, allowing it to participate in these methylation reactions .

類似化合物との比較

Similar Compounds

S-adenosyl methionine (SAM): A common cosubstrate involved in methyl group transfers, transsulfuration, and aminopropylation.

S-methylmethionine: Arises via the methylation of methionine by SAM and is involved in similar biochemical processes.

Uniqueness

Vitamin U is unique due to its specific role as a conjugate base of S-methyl-L-methionine, allowing it to participate in a distinct set of biochemical reactions. Its ability to act as a methyl donor in various biological processes makes it a valuable compound in both research and industrial applications.

生物活性

Vitamin U, also known as S-methylmethionine (SMM), is a compound that has garnered attention for its potential health benefits, particularly in gastrointestinal health and cellular protection. This article explores the biological activity of this compound, focusing on its effects on liver function, ulcer healing, and adipocyte differentiation, supported by various studies and case findings.

Overview of this compound

This compound is not classified as a traditional vitamin but is often associated with the healing properties of raw cabbage juice. It was first identified in the 1950s for its role in promoting the healing of peptic ulcers. Despite its long history, contemporary research on this compound remains limited, necessitating further investigation into its biological activities.

1. Liver Protection

Research indicates that this compound may protect against liver damage caused by various substances. A study demonstrated that administration of this compound significantly reversed the elevation of liver enzymes (ALT and ALP) induced by amiodarone (AMD), a common antiarrhythmic medication. The results showed:

- Table 1: Liver Enzyme Activities

| Group | ALT (U/L) | ALP (U/L) |

|---|---|---|

| Control | 45 ± 5 | 120 ± 10 |

| AMD | 150 ± 20* | 200 ± 30* |

| AMD + this compound | 70 ± 10** | 130 ± 15** |

*Significantly different from control group (p < 0.05)

**Significantly different from AMD group (p < 0.05)

Additionally, this compound treatment increased antioxidant enzyme activities (catalase and superoxide dismutase), suggesting its role in mitigating oxidative stress in liver tissues .

2. Gastric Ulcer Healing

This compound has been primarily promoted for its efficacy in healing gastric ulcers. Historical studies indicated that patients consuming raw cabbage juice experienced significantly faster ulcer healing compared to those receiving standard treatments:

- Table 2: Healing Times for Gastric Ulcers

| Treatment | Average Healing Time (days) |

|---|---|

| Cabbage Juice | 7.3 |

| Standard Therapy | 42 |

In a clinical study involving 100 patients with peptic ulcers, those treated with cabbage juice showed rapid healing with an average crater healing time of only 10.4 days . However, these findings require further validation through rigorous clinical trials.

3. Adipocyte Differentiation Inhibition

Recent studies have explored the effects of this compound on adipocyte differentiation, revealing its potential to inhibit fat cell formation:

- A study using 3T3-L1 cells demonstrated that this compound treatment led to a significant decrease in triglyceride levels and adipogenic factors such as PPAR-γ and C/EBP-α.

- Table 3: Effects on Adipogenic Factors

| Factor | Control Level | This compound Treated Level |

|---|---|---|

| PPAR-γ | High | Low |

| C/EBP-α | High | Low |

| Triglycerides | High | Low |

This suggests that this compound may activate AMPK pathways, which are crucial for regulating energy metabolism and preventing obesity .

Case Studies

Several case studies support the therapeutic applications of this compound:

- Peptic Ulcer Recovery : In one notable case series, patients consuming cabbage juice reported rapid recovery from gastric ulcers, reinforcing the historical claims regarding this compound's efficacy.

- Liver Damage Reversal : Animal studies have shown that rats treated with this compound after exposure to valproic acid exhibited reduced liver damage and inflammation markers compared to untreated controls .

特性

IUPAC Name |

(2S)-2-amino-4-dimethylsulfoniobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2S/c1-10(2)4-3-5(7)6(8)9/h5H,3-4,7H2,1-2H3/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDBYJHTYSHBBAU-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[S+](C)CCC(C(=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[S+](C)CC[C@@H](C(=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401314761 | |

| Record name | S-Methyl-L-methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401314761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4727-40-6 | |

| Record name | S-Methyl-L-methionine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4727-40-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylmethionine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004727406 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-Methyl-L-methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401314761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYLMETHIONINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3485Y39925 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。